molecular formula C8H5FN2O3 B3293672 4-Fluoro-3-hydroxy-1H-indazole-6-carboxylic acid CAS No. 885521-57-3

4-Fluoro-3-hydroxy-1H-indazole-6-carboxylic acid

Cat. No.: B3293672
CAS No.: 885521-57-3
M. Wt: 196.13 g/mol
InChI Key: YQRBFCCGLWCLAC-UHFFFAOYSA-N
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Description

4-Fluoro-3-hydroxy-1H-indazole-6-carboxylic acid is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-hydroxy-1H-indazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-fluoro-3-nitrobenzoic acid with hydrazine hydrate, followed by cyclization to form the indazole ring. The reaction is usually carried out in the presence of a catalyst such as methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and cost-effectiveness. This could include the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-hydroxy-1H-indazole-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.

    Reduction: The nitro group in the precursor can be reduced to an amino group before cyclization.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-fluoro-3-oxo-1H-indazole-6-carboxylic acid.

    Reduction: Formation of 4-fluoro-3-amino-1H-indazole-6-carboxylic acid.

    Substitution: Formation of various substituted indazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-3-hydroxy-1H-indazole-6-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-3-hydroxy-1H-indazole-6-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to various biological effects. The hydroxyl and carboxylic acid groups may play a role in binding to these targets, while the fluorine atom could enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-1H-indazole-6-carboxylic acid
  • 3-Hydroxy-1H-indazole-6-carboxylic acid
  • 4-Fluoro-3-methoxy-1H-indazole-6-carboxylic acid

Comparison

4-Fluoro-3-hydroxy-1H-indazole-6-carboxylic acid is unique due to the presence of both a fluorine atom and a hydroxyl group, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced stability and specific interactions with biological targets, making it a valuable molecule for further research and development .

Properties

IUPAC Name

4-fluoro-3-oxo-1,2-dihydroindazole-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O3/c9-4-1-3(8(13)14)2-5-6(4)7(12)11-10-5/h1-2H,(H,13,14)(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQRBFCCGLWCLAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NNC2=O)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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